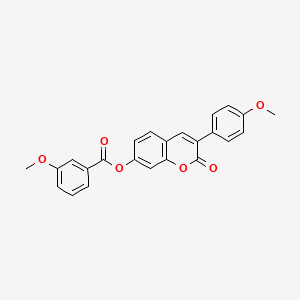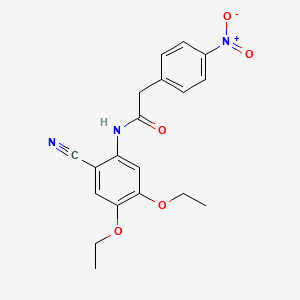![molecular formula C17H12N2O3S2 B3506821 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B3506821.png)
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone
説明
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone, also known as NPTB, is a compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole-based compound that has been synthesized using various methods and has shown promising results in various applications.
科学的研究の応用
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone has been extensively studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Additionally, this compound has been studied for its antimicrobial and antifungal properties.
作用機序
The mechanism of action of 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone is not fully understood, but it is believed to act as a ROS scavenger by reacting with ROS and forming a stable adduct. In PDT, this compound is excited by light and produces singlet oxygen, which can cause oxidative damage to cancer cells. The antimicrobial and antifungal properties of this compound are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It has been reported to have a half-life of approximately 3 hours in mice and is primarily metabolized in the liver. This compound has also been shown to have low binding affinity for serum albumin, which may contribute to its ability to penetrate cell membranes.
実験室実験の利点と制限
One advantage of 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone is its ability to detect ROS in living cells without the need for exogenous probes. It also has a high quantum yield, which makes it an efficient photosensitizer in PDT. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It is also sensitive to light and air, which can affect its stability.
将来の方向性
Future research on 1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone could focus on improving its solubility in water and developing new methods for its synthesis. It could also be studied for its potential use in other applications, such as in the detection of other reactive species or in the treatment of other diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its interactions with ROS and other molecules.
特性
IUPAC Name |
1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-16(13-6-8-14(9-7-13)19(21)22)11-24-17-18-15(10-23-17)12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQSBFHPXWCFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3506738.png)
![6-benzyl-2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506746.png)
![3-(anilinosulfonyl)-N-{2-[(benzylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B3506759.png)
![3-[3-(4-benzyl-1-piperidinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3506768.png)
![N-(4-{[2-(2-furoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3506774.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-2-naphthylacetamide](/img/structure/B3506782.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B3506784.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506797.png)

![3-[(4-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3506808.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B3506809.png)
![1-allyl-3-(3-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3506812.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B3506814.png)
